Serabelisib, also known as MLN1117 or TAK-117, is an orally available, investigational small molecule inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) []. This enzyme plays a crucial role in various cellular processes, including growth, proliferation, survival, and metabolism. Serabelisib demonstrates selectivity for the alpha isoform of PI3K, which is frequently mutated in various cancers []. In scientific research, Serabelisib serves as a valuable tool to study PI3Kα signaling pathways and their implications in disease models, particularly in oncology.
Serabelisib exerts its biological effects by selectively inhibiting the PI3Kα isoform []. This inhibition disrupts downstream signaling pathways, ultimately impacting crucial cellular processes. For instance, Serabelisib has been shown to:
CAS No.: 12016-80-7
CAS No.: 568-21-8
CAS No.:
CAS No.: 499-94-5
CAS No.: 1331754-16-5